MFCD18314442
Description
Based on the evidence, compounds with MDL identifiers (e.g., MFCD13195646 in and MFCD00003330 in ) are typically organoboron or aromatic derivatives, often used in pharmaceuticals or organic synthesis. These compounds share features such as halogen substituents (e.g., bromine, chlorine), boronic acid groups, and moderate molecular weights (200–250 g/mol), which influence their reactivity, solubility, and pharmacokinetic properties .
Properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c1-18-14-5-4-11(15)7-12(14)9-2-3-10(8-16)13(17)6-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVTYSMFUHJFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684888 | |
| Record name | 5'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-48-9 | |
| Record name | 5'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314442 involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure.
Step 3: Purification of the final product through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Synthesis: Utilizing high-capacity reactors to produce large quantities of the compound.
Quality Control: Implementing rigorous testing protocols to ensure the purity and consistency of the product.
Packaging and Distribution: Safely packaging the compound for distribution to research facilities and commercial entities.
Chemical Reactions Analysis
Types of Reactions
MFCD18314442 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Produces oxidized derivatives with altered functional groups.
Reduction: Yields reduced forms with different electronic properties.
Substitution: Results in compounds with new functional groups replacing the original ones.
Scientific Research Applications
MFCD18314442 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of MFCD18314442 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Receptors: Interacting with cellular receptors to modulate biological activities.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Key Observations :
- Solubility : CAS 1761-61-1 exhibits higher solubility (0.687 mg/mL) compared to CAS 1046861-20-4 (0.24 mg/mL), likely due to differences in polar surface area and halogen substitution .
- Lipophilicity : Both boronic acid derivatives (e.g., CAS 1046861-20-4) show moderate Log Po/w values (~2.15), suggesting balanced hydrophobicity for membrane permeability and aqueous stability .
- Pharmacokinetics : CAS 1046861-20-4 is BBB-permeable, making it a candidate for central nervous system applications, whereas CAS 1761-61-1 lacks reported data on this property .
Key Observations :
- Green Chemistry : CAS 1761-61-1’s synthesis employs reusable A-FGO catalysts, aligning with sustainable practices, whereas CAS 1046861-20-4 uses traditional Pd catalysts without reusability data .
- Efficiency : CAS 1761-61-1 achieves a 98% yield under mild conditions, outperforming many boronic acid syntheses that require harsher reagents .
Pharmacological Profiles
| Property | CAS 1046861-20-4 | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|
| GI Absorption | High | High |
| P-gp Substrate | No | No |
| CYP Inhibition | No | No |
| Bioavailability Score | 0.55 | 0.55 |
Key Observations :
- Both compounds exhibit high gastrointestinal absorption and low CYP inhibition, suggesting suitability for oral drug development .
- The absence of P-glycoprotein substrate activity reduces the risk of drug resistance, a critical advantage in antimicrobial or anticancer agents .
Research Implications and Limitations
- Structural Similarity : Compounds like CAS 1046861-20-4 and CAS 1761-61-1 share functional groups (e.g., boronic acids, halogens) that enhance their utility in Suzuki-Miyaura coupling or as protease inhibitors .
- Data Gaps : Direct data on this compound’s synthesis, toxicity, or clinical performance are absent in the provided evidence. Future studies should prioritize experimental validation of its properties.
- Methodology : Analytical techniques from (e.g., precision validation) could standardize comparisons across similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
